

Introduction: The Strategic Importance of Branched Aliphatic Nitriles

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Compound of Interest

Compound Name: **2-Methylhexanenitrile**

Cat. No.: **B1624611**

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In the landscape of organic synthesis and medicinal chemistry, the functional and structural attributes of a molecule dictate its utility. **2-Methylhexanenitrile** ($C_7H_{13}N$) emerges as a significant aliphatic nitrile, not for its complexity, but for the strategic advantages conferred by its simple branched structure. As a key intermediate, its value lies in the reactivity of the nitrile group combined with the physicochemical modifications introduced by the methyl branch, particularly the enhancement of lipid solubility—a critical parameter in the design of pharmacologically active agents.^[1] This guide offers a comprehensive technical overview for researchers and drug development professionals, detailing the core physical and chemical properties, spectroscopic signatures, and strategic applications of this versatile building block.

Compound Identification and Core Properties

Accurate identification is the foundation of all scientific work. **2-Methylhexanenitrile** is cataloged under several identifiers, ensuring its unambiguous recognition in global databases.

Property	Value	Source
IUPAC Name	2-methylhexanenitrile	[2]
CAS Number	20654-42-6	[2] [3]
Molecular Formula	C ₇ H ₁₃ N	[2] [4] [5]
Molecular Weight	111.18 g/mol	[2] [5]
Synonyms	2-Methylcapronitrile, 2-Cyanohexane	[2] [3]

Physicochemical Properties

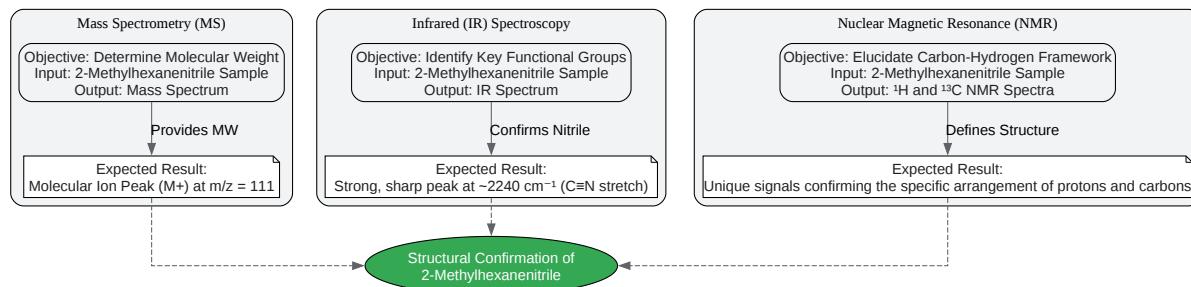
The physical properties of **2-Methylhexanenitrile** are dictated by its molecular structure: a six-carbon chain with a nitrile group on C1 and a methyl group on C2. The nitrile group's strong dipole moment influences its boiling point and solubility, while the alkyl chain imparts nonpolar character.[\[1\]](#)

Computed Property	Value	Source
XLogP3-AA	2.5	[2]
Hydrogen Bond Donor Count	0	[2]
Hydrogen Bond Acceptor Count	1	[2]
Rotatable Bond Count	3	[2]
Topological Polar Surface Area	23.8 Å ²	[2]
Monoisotopic Mass	111.1048 g/mol	[2]

Note: Experimental values for properties like boiling and melting points are not readily available in public literature; the listed properties are computationally derived and provide reliable estimates for experimental design.

Spectroscopic Analysis: A Self-Validating Workflow

Confirming the identity and purity of **2-Methylhexanenitrile** is paramount. A multi-spectroscopic approach provides a self-validating system, where each technique offers complementary information to build a complete structural picture.



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Caption: Workflow for Spectroscopic Identification.

Protocol 1: Mass Spectrometry (MS)

- **Ionization:** Subject the sample to electron impact (EI) ionization.
- **Analysis:** The molecular ion peak (M^+) is expected at an m/z value corresponding to the molecular weight.
- **Expected Outcome:** A prominent peak at $m/z = 111$. The base peak may appear at $m/z = 82$, corresponding to the loss of an ethyl group ($M-29$), a common fragmentation pattern for alkyl chains.^[6]

Protocol 2: Infrared (IR) Spectroscopy

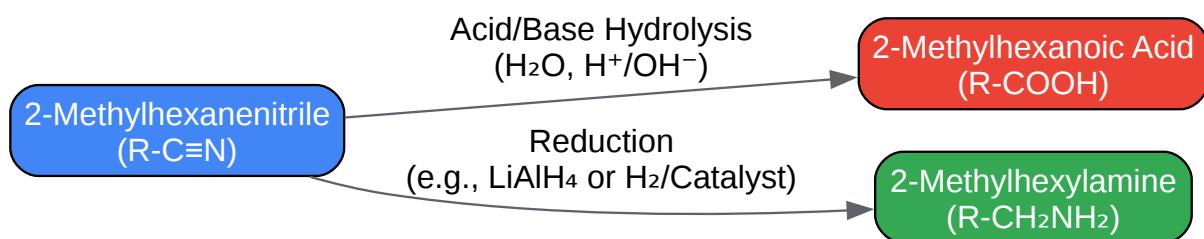
- Sample Preparation: Prepare a thin film of the neat liquid sample between two salt (NaCl or KBr) plates.
- Analysis: Scan the sample across the infrared range (typically 4000-500 cm^{-1}).
- Expected Outcome: The defining characteristic is a strong, sharp absorption band in the range of 2260-2240 cm^{-1} , which is indicative of the C≡N stretching vibration.[7] Additional peaks in the 2960-2850 cm^{-1} region will confirm the presence of C-H bonds in the alkyl structure.[8] The region below 1500 cm^{-1} , known as the fingerprint region, will provide a unique pattern for the compound.[7]

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve a small amount of the sample in a deuterated solvent (e.g., CDCl_3) containing a tetramethylsilane (TMS) standard.
- ^1H NMR Analysis: The proton NMR spectrum will reveal the number of distinct proton environments, their integration (ratio), and their splitting patterns (neighboring protons).
 - Prediction: Expect complex multiplets for the methylene (- CH_2) and methine (- CH) protons. A doublet for the C2-methyl group and a triplet for the terminal methyl group will be key identifiers.
- ^{13}C NMR Analysis: The proton-decoupled ^{13}C NMR spectrum shows the number of unique carbon environments.
 - Prediction: A signal in the 118-125 ppm range is characteristic of a nitrile carbon. The remaining six signals in the upfield region (~10-40 ppm) will correspond to the carbons of the 2-methylhexyl group.

Chemical Properties and Synthetic Utility

The reactivity of **2-Methylhexanenitrile** is centered on the electrophilic carbon of the nitrile group. This functional group is a versatile precursor for several other key functionalities, making it a valuable synthetic intermediate.[1]



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Caption: Key Reactions of the Nitrile Group.

- Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid (2-methylhexanoic acid). This is a fundamental transformation for creating branched-chain fatty acid analogues.
- Reduction: The nitrile group is readily reduced to a primary amine (2-methylhexylamine) using strong reducing agents like lithium aluminum hydride (LiAlH_4) or catalytic hydrogenation. This pathway is crucial for synthesizing bioactive amine compounds.^[1]

The branched nature of the molecule provides steric hindrance that can influence reaction rates compared to linear nitriles. More importantly, it enhances lipophilicity, a property that can improve a drug candidate's ability to cross biological membranes.^[1]

Applications in Research and Drug Development

2-Methylhexanenitrile serves as a vital building block in several areas:

- Pharmaceutical Intermediates: It is a precursor for synthesizing more complex molecules where a branched alkyl chain is desired for optimizing pharmacokinetic properties like absorption and distribution.^{[1][9]} The introduction of a methyl group can modulate a drug's interaction with its target receptor or enzyme.
- Agrochemicals: Similar to pharmaceuticals, the structural motifs derived from this nitrile are used in the development of new pesticides and herbicides.^[9]
- Fragrance Industry: Aliphatic nitriles are often used in the creation of fragrances and flavors.^[1]

Safety and Handling

While a specific Safety Data Sheet (SDS) for **2-Methylhexanenitrile** must be consulted, data from analogous compounds like 2,2-dimethylhexanenitrile and hexanenitrile suggest the following precautions are necessary.[10][11]

- Hazards: Likely to be a flammable liquid and vapor.[10] Harmful if swallowed, inhaled, or in contact with skin.[10][11] May cause serious skin and eye irritation.
- Handling:
 - Work in a well-ventilated area, preferably a chemical fume hood.[12]
 - Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[10][12]
 - Keep away from heat, sparks, and open flames.[10] Ground equipment to prevent static discharge.
 - Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.[12]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials.[11][12]

Conclusion

2-Methylhexanenitrile is a strategically important chemical intermediate whose value is derived from the interplay between its reactive nitrile functionality and its branched alkyl structure. Its utility in synthesizing amines and carboxylic acids, coupled with the lipophilicity-enhancing properties of its branched chain, makes it a significant tool for researchers in medicinal chemistry and materials science. A thorough understanding of its spectroscopic properties is essential for its correct identification and use in complex synthetic pathways.

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